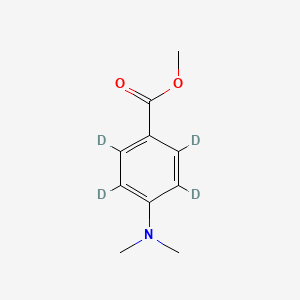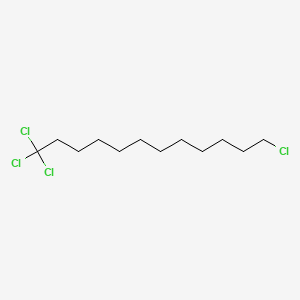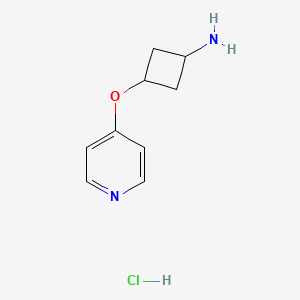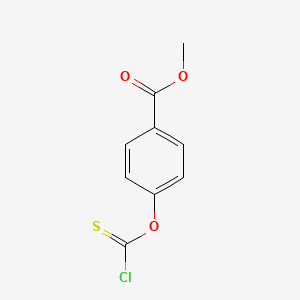
Methyl 4-((chlorocarbonothioyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((chlorocarbonothioyl)oxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonothioyl group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorocarbonothioyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with chlorocarbonothioyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: 4-hydroxybenzoic acid and chlorocarbonothioyl chloride
Catalyst: A base such as triethylamine
Solvent: Anhydrous toluene
Temperature: 40-60°C
Reaction Time: Continuous flow for 1-2 hours
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((chlorocarbonothioyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorocarbonothioyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiol derivatives
Substitution: Various substituted benzoates
Aplicaciones Científicas De Investigación
Methyl 4-((chlorocarbonothioyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 4-((chlorocarbonothioyl)oxy)benzoate involves its reactive chlorocarbonothioyl group, which can undergo various chemical transformations. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom in the chlorocarbonothioyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation-Reduction Reactions: The sulfur atom in the chlorocarbonothioyl group can participate in redox reactions, forming sulfoxides or sulfones.
Comparación Con Compuestos Similares
Methyl 4-((chlorocarbonothioyl)oxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-chlorobenzoate: Lacks the thioyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the chlorocarbonothioyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.
Conclusion
This compound is a versatile compound with unique chemical properties and a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential use in the synthesis of complex molecules make it a valuable compound in the field of organic chemistry.
Propiedades
Fórmula molecular |
C9H7ClO3S |
|---|---|
Peso molecular |
230.67 g/mol |
Nombre IUPAC |
methyl 4-carbonochloridothioyloxybenzoate |
InChI |
InChI=1S/C9H7ClO3S/c1-12-8(11)6-2-4-7(5-3-6)13-9(10)14/h2-5H,1H3 |
Clave InChI |
WSPPYIBPTFTREQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


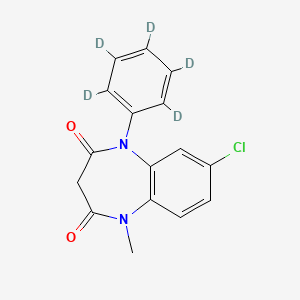
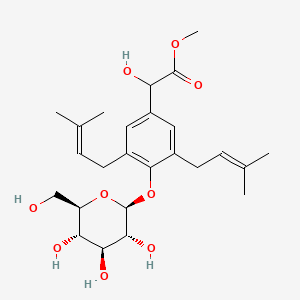
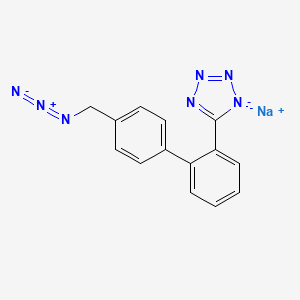
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
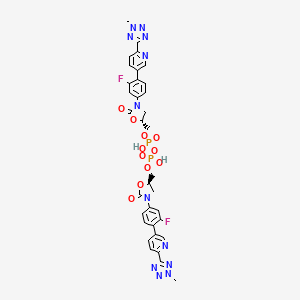
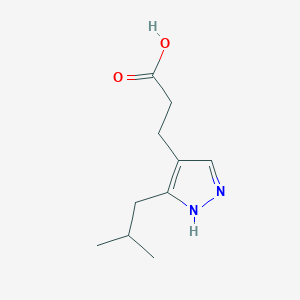
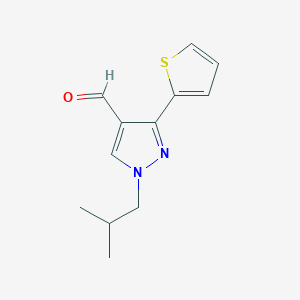
![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
